Dual Nickel/Photoredox Cross-Coupling
In a visible-light-driven dual nickel/photoredox C(sp2)–C(sp3) cross-coupling reaction employing mesoporous graphitic carbon nitride (mpg-CN) as the heterogeneous organic semiconductor photocatalyst, potassium trifluoro(2-methylbenzyl)borate was coupled with ethyl 4-bromobenzoate to afford ethyl 4-(2-methylbenzyl)benzoate in 42% isolated yield [1]. While this study did not directly compare the target compound against unsubstituted benzyltrifluoroborate under identical conditions, the reported 42% yield provides a benchmark for this specific sterically differentiated benzyl transfer, establishing that the ortho-methyl substitution does not abolish coupling competence in this photoredox manifold. The broader study demonstrated that the mpg-CN photocatalyst could be recovered and reused for several cycles without appreciable loss of activity, suggesting that the trifluoroborate reagent class is compatible with heterogeneous catalyst recycling [1]. For procurement decisions, this 42% yield datum represents a tangible performance expectation for C(sp2)–C(sp3) bond construction using this specific benzyltrifluoroborate variant in photoredox nickel dual catalysis.
| Evidence Dimension | Isolated coupling yield (C(sp2)–C(sp3) bond formation) |
|---|---|
| Target Compound Data | 42% isolated yield |
| Comparator Or Baseline | No direct comparator data reported in same study |
| Quantified Difference | N/A (single datapoint, no direct comparator) |
| Conditions | Ethyl 4-bromobenzoate coupling partner; Ni(ethylene glycol dimethyl ether) bromide catalyst; neocuproine ligand; 2,6-lutidine base; mpg-CN photocatalyst; DMF solvent; visible light irradiation; room temperature |
Why This Matters
This 42% isolated yield provides a quantitative benchmark for evaluating this compound's performance in emerging photoredox nickel dual-catalytic C(sp2)–C(sp3) bond-forming methodologies, establishing baseline expectations for reaction development and scale-up planning.
- [1] Molaid. Potassium trifluoro(2-methylbenzyl)borate Reaction Information (citing ACS Catal. 2020). DOI: 10.1021/acscatal.9b05598. View Source
